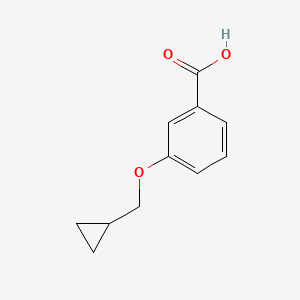![molecular formula C20H19IN2O2 B3077395 1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide CAS No. 1047974-93-5](/img/structure/B3077395.png)
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide
描述
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide is a chemical compound with the molecular formula C20H19IN2O2 and a molecular weight of 446.28153 g/mol . This compound is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research .
准备方法
The synthesis of 1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide typically involves the reaction of 1-methyl-4-pyridinemethanol with 3-phenoxybenzoyl chloride in the presence of a base, followed by quaternization with methyl iodide . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from 0°C to reflux . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridinium salts and their derivatives .
科学研究应用
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide has several scientific research applications:
作用机制
The mechanism of action of 1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide can be compared with other pyridinium salts, such as:
- 1-Methyl-4-{[(3-chlorobenzoyl)amino]methyl}pyridinium chloride
- 1-Methyl-4-{[(3-bromobenzoyl)amino]methyl}pyridinium bromide
- 1-Methyl-4-{[(3-nitrobenzoyl)amino]methyl}pyridinium nitrate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications .
属性
IUPAC Name |
N-[(1-methylpyridin-1-ium-4-yl)methyl]-3-phenoxybenzamide;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2.HI/c1-22-12-10-16(11-13-22)15-21-20(23)17-6-5-9-19(14-17)24-18-7-3-2-4-8-18;/h2-14H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEJXOVEMMROBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047974-93-5 | |
| Record name | Pyridinium, 1-methyl-4-[[(3-phenoxybenzoyl)amino]methyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047974-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)
![1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene](/img/structure/B3077328.png)


![(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077345.png)
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride](/img/structure/B3077357.png)

![[2-(1H-indol-1-yl)ethyl]methylamine oxalate](/img/structure/B3077367.png)
![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077381.png)
![2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol](/img/structure/B3077383.png)


